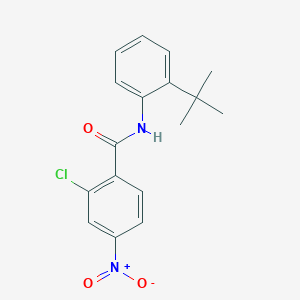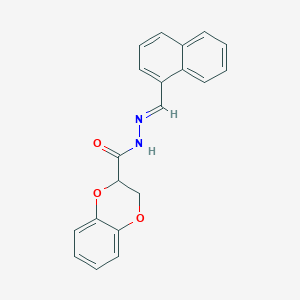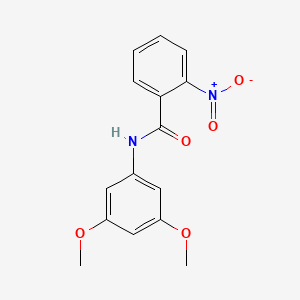![molecular formula C15H10F5NO2 B5713199 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been studied for its potential as an anti-inflammatory, anti-cancer, and analgesic agent. In
Mécanisme D'action
The mechanism of action of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. It also inhibits the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2, which reduces inflammation. This compound has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, it has been shown to have analgesic properties by inhibiting the activity of nociceptive neurons.
Avantages Et Limitations Des Expériences En Laboratoire
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its pharmacological properties, making it a well-established compound for research. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the toxicity and safety of this compound.
Orientations Futures
There are several future directions for the research of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide. One potential direction is to study its potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation. Another direction is to study its potential as an anti-cancer agent for the treatment of various types of cancer. Additionally, more research is needed to fully understand the mechanism of action and safety of this compound.
Méthodes De Synthèse
The synthesis of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(difluoromethoxy)aniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields this compound as a white solid with a high purity.
Applications De Recherche Scientifique
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been found to have analgesic properties by inhibiting the activity of nociceptive neurons.
Propriétés
IUPAC Name |
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c16-14(17)23-12-3-1-2-9(8-12)13(22)21-11-6-4-10(5-7-11)15(18,19)20/h1-8,14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEAQUKAGVWSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)

![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)




![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)


